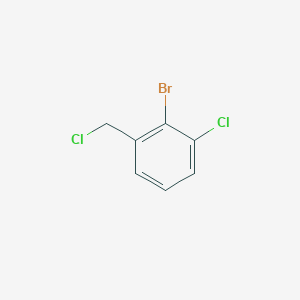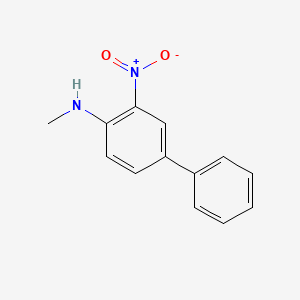
n-Methyl-3-nitrobiphenyl-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Methyl-3-nitrobiphenyl-4-amine is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) and an amine group (-NH2) attached to a biphenyl structure, with a methyl group (-CH3) attached to the nitrogen atom of the amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-3-nitrobiphenyl-4-amine typically involves the nitration of biphenyl followed by amination and methylation steps. One common method is as follows:
Nitration: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Amination: The nitro group is then reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Methylation: The resulting amine is methylated using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
n-Methyl-3-nitrobiphenyl-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives or other oxidized products.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include nitroso derivatives or other oxidized forms.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the substituent introduced, such as alkylated or acylated derivatives.
Scientific Research Applications
n-Methyl-3-nitrobiphenyl-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological assays.
Industry: It can be used in the production of dyes, pigments, and other materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of n-Methyl-3-nitrobiphenyl-4-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro and amine groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
n-Methyl-4-nitroaniline: Similar structure but with a single benzene ring.
3-Nitrobiphenyl-4-amine: Lacks the methyl group on the amine.
n-Methyl-3-nitroaniline: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
n-Methyl-3-nitrobiphenyl-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both nitro and amine groups on a biphenyl structure provides a versatile platform for further chemical modifications and applications.
Properties
CAS No. |
25877-78-5 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
N-methyl-2-nitro-4-phenylaniline |
InChI |
InChI=1S/C13H12N2O2/c1-14-12-8-7-11(9-13(12)15(16)17)10-5-3-2-4-6-10/h2-9,14H,1H3 |
InChI Key |
LTDSADSPDPDWRR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


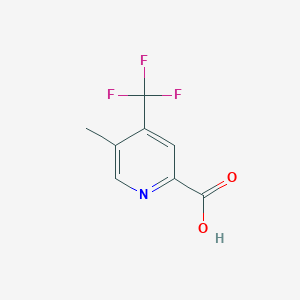
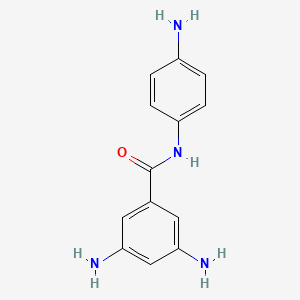
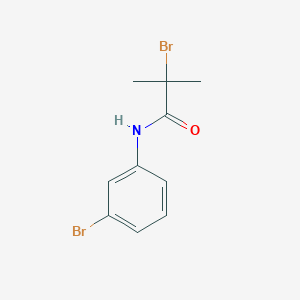

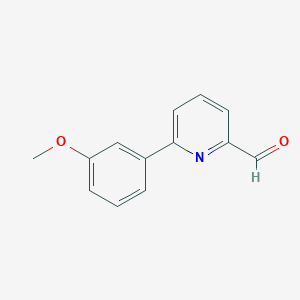
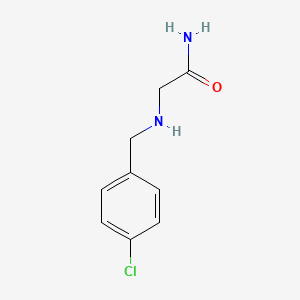
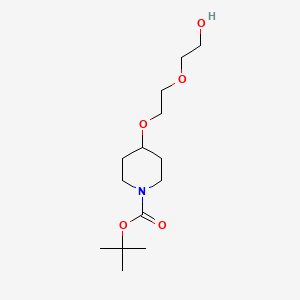

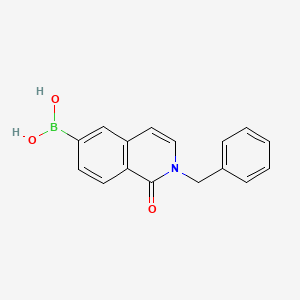
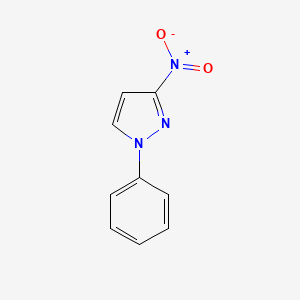
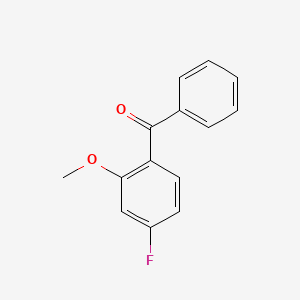

![2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole](/img/structure/B13983152.png)
